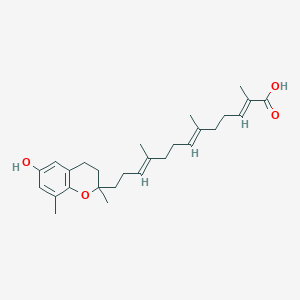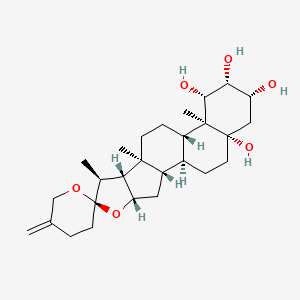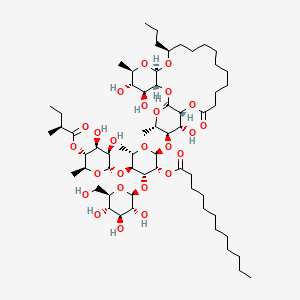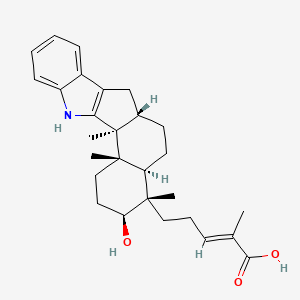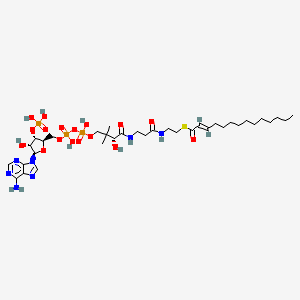
trans-Tetradec-2-enoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-tetradec-2-enoyl-CoA is a tetradecenoyl-CoA and an 11,12-saturated fatty acyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A and a trans-2-tetradecenoic acid. It is a conjugate acid of a this compound(4-).
Wissenschaftliche Forschungsanwendungen
Enoyl-CoA Hydratase Activity and Stereochemistry
- Enoyl-CoA hydratase plays a crucial role in hydrating trans-2-enoyl-CoA to 3-hydroxyacyl-CoA during β-oxidation. Research has focused on the stereospecificities of this enzyme, particularly in the production of 3(R)- and 3(S)-hydroxyacyl-CoA. A study by Tsuchida et al. (2011) developed a high-performance liquid chromatography method for concurrently quantifying these molecules, which is useful for understanding the stereochemistry of enoyl-CoA hydratase and diagnosing diseases caused by defects in peroxisomal enoyl-CoA hydratase (Tsuchida et al., 2011).
Interaction with Acyl-CoA Dehydrogenase
- Powell et al. (1987) investigated how acyl-CoA substrates interact with medium-chain acyl-CoA dehydrogenase. This research revealed insights into the binding site's hydrophobicity and the substrate specificity of the dehydrogenase, which is essential for understanding how trans-2-enoyl-CoA is metabolized (Powell et al., 1987).
Two-domain Structure of Eukaryotic Hydratase 2
- Koski et al. (2004) studied the 2-enoyl-CoA hydratase 2 from Candida tropicalis, revealing a novel two-domain structure important for understanding the enzyme's functionality and its role in peroxisomal β-oxidation of fatty acids (Koski et al., 2004).
Delta3,Delta2-Enoyl-CoA Isomerases Function
- Zhang et al. (2002) focused on the function of Δ3,Δ2-enoyl-CoA isomerases in rat liver, highlighting their role in the β-oxidation of unsaturated fatty acids. This study provided insights into the enzyme's substrate specificities and their roles in different cellular locations (Zhang et al., 2002).
Orientation of Coenzyme A Substrates in Reductases
- Fillgrove and Anderson (2000) explored the stereochemical reduction of dienoyl-coenzyme A by 2,4-dienoyl-CoA reductase, which is important for understanding the metabolic processes involving trans-2-enoyl-CoA (Fillgrove & Anderson, 2000).
Eigenschaften
Molekularformel |
C35H60N7O17P3S |
|---|---|
Molekulargewicht |
975.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-2-enethioate |
InChI |
InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h14-15,22-24,28-30,34,45-46H,4-13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b15-14+/t24-,28-,29-,30+,34-/m1/s1 |
InChI-Schlüssel |
MBCVYCOKMMMWLX-YYMFEJJQSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




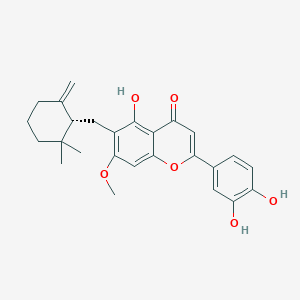
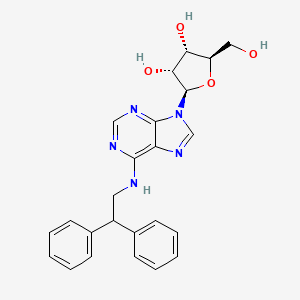

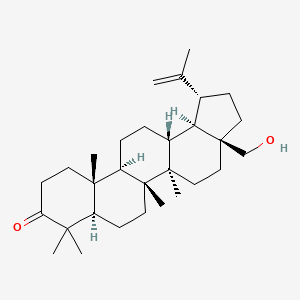
![(1E,5R,8S,19R,21R,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248029.png)

